Aspalatone is classified as an antiplatelet agent and an antioxidant. Its primary mechanism involves inhibiting platelet aggregation, making it a candidate for preventing thrombotic events. Additionally, it has been investigated for its neuroprotective effects and its ability to mitigate oxidative stress in various biological systems .
The synthesis of aspalatone involves the following key steps:
Aspalatone's molecular structure can be represented by the following chemical formula:
The structure consists of an acetylsalicylic acid moiety linked to a maltol unit via an ester bond. This configuration not only contributes to its pharmacological properties but also enhances its solubility and bioavailability compared to acetylsalicylic acid alone.
Aspalatone participates in several significant chemical reactions:
The mechanism of action of aspalatone primarily involves:
Aspalatone exhibits several notable physical and chemical properties:
These properties contribute significantly to its bioavailability and therapeutic efficacy in clinical settings .
Aspalatone has several promising applications in scientific research and potential clinical use:
Aspalatone (chemical name: (2-methyl-4-oxopyran-3-yl) 2-acetyloxybenzoate; CAS No.: 147249-33-0) represents a novel antiplatelet agent synthesized through the esterification of acetylsalicylic acid (aspirin) with maltol (3-hydroxy-2-methyl-4-pyrone). Its molecular formula is C₁₅H₁₂O₆, with a molecular weight of 288.25 g/mol [5] [8] [10]. This hybrid compound integrates the pharmacological properties of both precursor molecules: the antiplatelet action of aspirin and the antioxidant capabilities of maltol. The historical significance of aspirin—dating back over 3,500 years to the use of willow bark in Sumerian and Egyptian medicine—forms the foundation of Aspalatone’s development. The modern era of aspirin began in 1897 with Felix Hoffmann’s synthesis at Bayer, and its mechanism of action (prostaglandin inhibition) was elucidated by John Vane in 1971 [1]. Aspalatone builds upon this legacy by enhancing bioavailability and mitigating gastrointestinal toxicity associated with traditional aspirin therapy [10].
Pharmacologically, Aspalatone functions as a dual-action compound. As an antiplatelet aggregant, it exhibits an IC₅₀ of 180 μM, prolonging bleeding time and inhibiting thrombus formation [3] [10]. Its antioxidant properties enable neuroprotective effects, demonstrated in models of kainic acid-induced epilepsy, where it reduces oxidative neuronal damage [10]. Structurally, the acetyl group (see Table 1) allows irreversible acetylation of platelet cyclooxygenase-1 (COX-1), while the maltol moiety scavenges reactive oxygen species (ROS) and chelates transition metals [8] [10]. This dual mechanism positions Aspalatone as a candidate for cardiovascular and cerebrovascular protection, extending beyond classical antiplatelet agents like clopidogrel or ticagrelor.
Table 1: Key Chemical Identifiers of Aspalatone
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₂O₆ |
Molecular Weight | 288.25 g/mol |
CAS Registry Number | 147249-33-0 |
SMILES Notation | CC(=O)OC₁=CC=CC=C₁C(=O)OC₂=C(C)OC=CC₂=O |
IUPAC Name | (2-methyl-4-oxopyran-3-yl) 2-acetyloxybenzoate |
Synonyms | BK-111; Acetyl salicylic acid maltol ester |
XLogP | 1.16 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 6 |
Research on Aspalatone operates within two dominant scientific paradigms: positivism and pragmatism. The positivist approach dominates in vitro and preclinical studies, focusing on quantifiable mechanisms such as:
These investigations employ standardized assays (e.g., light transmission aggregometry, ROS scavenging tests) to establish causal relationships between Aspalatone’s structure and bioactivity [3] [8]. Conversely, the pragmatist paradigm drives translational research, combining quantitative metrics (e.g., IC₅₀ values) with qualitative assessments of therapeutic contexts. For example, studies explore its synergy with existing anticoagulants like heparin or bivalirudin in extracorporeal membrane oxygenation (ECMO), where circuit thrombosis and hemorrhage pose competing risks [9].
Despite promising preclinical data, critical knowledge gaps persist:
Table 2: Research Paradigms in Aspalatone Investigations
Paradigm | Ontological Assumption | Methodological Approach | Application to Aspalatone Research |
---|---|---|---|
Positivism | Single, measurable reality | Quantitative assays (IC₅₀, CCS, enzymatic kinetics) | Platelet aggregation studies; ROS scavenging metrics |
Pragmatism | Reality shaped by context | Mixed-methods (e.g., efficacy + clinical feasibility) | Translational models comparing anticoagulant combinations |
Table 3: Key Knowledge Gaps and Research Needs
Domain | Unresolved Question | Barrier to Advancement |
---|---|---|
Molecular Targets | Does Aspalatone modulate non-COX pathways? | Lack of high-resolution binding affinity studies |
Clinical Relevance | Efficacy in human thrombosis models? | Absence of Phase I/II trials |
Biomaterial Compatibility | Interactions with ECMO circuits? | Limited ex vivo testing |
Metabolic Fate | Tissue-specific metabolite identification? | Insensitive analytical techniques |
These gaps highlight the need for paradigm-straddling methodologies. For instance, critical realism—which acknowledges objective mechanisms but contextualizes their effects—could bridge in vitro findings and clinical applications. Similarly, advanced techniques like cryo-electron microscopy or real-time mass spectrometry may resolve mechanistic ambiguities [7] [9]. The absence of safety data (excluded per scope) further underscores the preliminary nature of existing research.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7